Cas no 706771-04-2 (N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea)

N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea
- Urea, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)-
- N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea
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- MDL: MFCD05670315
- Inchi: 1S/C13H11F2N3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19)
- InChI Key: OIAHFNOLSNJKQG-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(F)C=C1F)C(NCC1=NC=CC=C1)=O
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 168557-5g |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea |
706771-04-2 | 5g |
$7343.00 | 2023-09-07 | ||
abcr | AB346513-100 mg |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea; . |
706771-04-2 | 100MG |
€208.80 | 2022-06-10 | ||
Matrix Scientific | 168557-500mg |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea |
706771-04-2 | 500mg |
$918.00 | 2023-09-07 | ||
Ambeed | A959018-1g |
3-(2,4-Difluorophenyl)-1-[(pyridin-2-yl)methyl]urea |
706771-04-2 | 90% | 1g |
$611.0 | 2024-04-17 | |
A2B Chem LLC | AI80304-5mg |
3-(2,4-difluorophenyl)-1-[(pyridin-2-yl)methyl]urea |
706771-04-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
Matrix Scientific | 168557-1g |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea |
706771-04-2 | 1g |
$1836.00 | 2023-09-07 | ||
TRC | N168300-50mg |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea |
706771-04-2 | 50mg |
$ 380.00 | 2022-06-02 | ||
abcr | AB346513-500mg |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea, 90%; . |
706771-04-2 | 90% | 500mg |
€678.60 | 2024-06-08 | |
A2B Chem LLC | AI80304-1mg |
3-(2,4-difluorophenyl)-1-[(pyridin-2-yl)methyl]urea |
706771-04-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI80304-10mg |
3-(2,4-difluorophenyl)-1-[(pyridin-2-yl)methyl]urea |
706771-04-2 | >90% | 10mg |
$240.00 | 2024-04-19 |
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea: A Comprehensive Overview
N-(2,4-Difluorophenyl)-N'-(2-pyridinylmethyl)urea, also known by its CAS number 706771-04-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a member of the urea class of compounds, which are widely studied for their diverse applications in drug discovery and materials science. The structure of this compound is characterized by a urea group (CONH) connected to two distinct substituents: a 2,4-difluorophenyl group and a 2-pyridinylmethyl group. These substituents contribute to the unique chemical properties and potential biological activities of the compound.
The synthesis of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The starting materials for this synthesis typically include 2,4-difluoroaniline and 2-pyridinemethanamine, which are combined under specific conditions to form the urea derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
One of the most promising applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea lies in its potential as a pharmacological agent. Urea derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In recent studies, this compound has been investigated for its ability to inhibit certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorine atoms in the phenyl ring enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy in vivo.
In addition to its pharmacological applications, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has shown potential in materials science as a precursor for advanced materials such as polymers and coatings. The pyridine ring in the structure provides additional sites for functionalization, enabling the formation of cross-linked networks with improved mechanical and thermal properties. Researchers have explored the use of this compound in creating stimuli-responsive materials that can undergo reversible changes in response to external stimuli such as temperature or pH.
The toxicological profile of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has also been a subject of recent studies. Initial findings suggest that the compound exhibits low acute toxicity when administered at moderate doses; however, further investigations are required to fully understand its long-term effects on human health and the environment. Regulatory agencies have emphasized the importance of conducting comprehensive risk assessments for chemicals like this one to ensure their safe use in various industrial applications.
Looking ahead, the development of novel synthetic routes and functionalization strategies for N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea will likely drive further advancements in its application across multiple disciplines. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this versatile compound.
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